exo-Brevicomin

描述

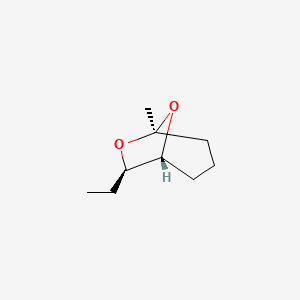

Structure

3D Structure

属性

IUPAC Name |

(1R,5S,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h7-8H,3-6H2,1-2H3/t7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONXEBYXWVCXIV-HLTSFMKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCC(O2)(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H]2CCC[C@](O2)(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041678 | |

| Record name | Brevicomin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20290-99-7, 60018-04-4 | |

| Record name | Brevicomin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020290997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exo-Brevicomin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060018044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brevicomin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREVICOMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPU1SW45CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of exo-Brevicomin in the Mountain Pine Beetle: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biosynthetic pathway of exo-brevicomin, a key aggregation pheromone of the mountain pine beetle, Dendroctonus ponderosae. The mountain pine beetle is a significant pest in North American coniferous forests, and a thorough understanding of its chemical communication system is paramount for the development of effective pest management strategies. This document details the enzymatic steps, precursor molecules, and metabolic intermediates involved in the de novo synthesis of this compound. Furthermore, it presents quantitative data from key studies, outlines detailed experimental protocols for the elucidation of this pathway, and provides visual representations of the biochemical cascade and associated experimental workflows. This guide is intended to be a comprehensive resource for researchers in chemical ecology, insect biochemistry, and those involved in the development of semiochemical-based pest control technologies.

Introduction

The mountain pine beetle, Dendroctonus ponderosae, utilizes a sophisticated chemical communication system to coordinate mass attacks on host pine trees, overwhelming the tree's natural defenses. A critical component of this chemical arsenal is the aggregation pheromone this compound (exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane). Unlike some other pheromone components that are derived from host precursors, this compound is synthesized de novo by the beetle.[1] This endogenous production offers a unique target for potential pest management interventions.

This guide focuses on the core biochemical pathway responsible for the production of this compound in D. ponderosae. Research has demonstrated that this pathway is localized in the fat body of unfed male beetles, a departure from the midgut localization observed for the biosynthesis of other pheromone components like frontalin.[2][3] The pathway initiates from fatty acid metabolism and proceeds through a series of oxidative and cyclization steps to yield the final bicyclic acetal structure.[2][4]

The this compound Biosynthetic Pathway

The biosynthesis of this compound in D. ponderosae is a multi-step process involving several key enzymatic transformations. The proposed pathway begins with a long-chain fatty acid precursor and culminates in the formation of the characteristic bicyclic ketal structure of this compound.[4]

The initial committed step is believed to be the decarboxylation or decarbonylation of ω-3-decenoic acid, which is derived from a longer-chain fatty acid precursor through β-oxidation.[2][3] This step yields (Z)-6-nonen-2-ol.[2] The secondary alcohol is then oxidized to its corresponding ketone, (Z)-6-nonen-2-one, by the enzyme (Z)-6-nonen-2-ol dehydrogenase (ZnoDH), which can utilize NAD(P)+ as a cofactor.[5][6]

The subsequent step involves the epoxidation of (Z)-6-nonen-2-one to form 6,7-epoxynonan-2-one.[2][5] This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP6CR1, which demonstrates high specificity for its substrate.[5][6] The final step in the pathway is the cyclization of the keto-epoxide intermediate, 6,7-epoxynonan-2-one, to form the bicyclic acetal structure of this compound.[2] The stability of 6,7-epoxynonan-2-one at physiological pH suggests that this final cyclization is an enzyme-catalyzed process, although the specific enzyme responsible has yet to be fully characterized.[2][3]

Diagram of the this compound Biosynthetic Pathway

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of this compound in Dendroctonus ponderosae.

Table 1: Tissue-Specific Production of this compound in Unfed Male D. ponderosae

| Tissue | This compound Production (ng/mg total protein) |

| Fat Body | 1.2 ± 0.3 |

| Midgut | Not Detected |

| Carcass | Not Detected |

Data adapted from in vitro assays of various tissues.[2]

Table 2: Enzyme Activity in the this compound Pathway

| Enzyme | Substrate | Product | Cofactor | Notes |

| (Z)-6-nonen-2-ol dehydrogenase (ZnoDH) | (Z)-6-nonen-2-ol | (Z)-6-nonen-2-one | NAD(P)+ | Recombinantly-produced enzyme showed catalytic activity.[5][6] |

| Cytochrome P450 (CYP6CR1) | (Z)-6-nonen-2-one | 6,7-epoxynonan-2-one | NADPH | Demonstrates high specificity and substrate selectivity.[5][6] |

Table 3: Conversion of Precursors in Fat Body Homogenates

| Substrate | Product Detected | Conversion (%) |

| (Z)-[1,1,1,3,3-D5]-6-nonen-2-one | [D5]-6,7-epoxy-nonan-2-one | Not explicitly quantified, but product formation was confirmed by GC-MS.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound biosynthetic pathway.

General Beetle Rearing and Tissue Dissection

-

Beetle Source: Mountain pine beetles are typically obtained from infested ponderosa pine bolts collected from the field.[2][4]

-

Rearing Conditions: Beetles are maintained under controlled laboratory conditions, often at room temperature.[2] For experiments focusing on de novo synthesis in unfed beetles, newly emerged males are used.[2][3]

-

Tissue Dissection: Beetles are dissected on a cold surface (e.g., a petri dish on ice). The fat body, midgut, and remaining carcass are carefully separated using fine forceps and microscissors. Tissues are immediately placed in an appropriate ice-cold buffer for subsequent analysis.[2]

In Vitro Tissue Culture and Pheromone Extraction

-

Culture Medium: Isolated fat bodies are cultured in a suitable insect cell culture medium, such as Hink's TNM-FH medium, supplemented with antibiotics (e.g., tetracycline) and glucose.[2]

-

Incubation: Tissues are incubated in a multi-well tissue culture plate at a controlled temperature (e.g., 27°C) in a moist chamber.[2]

-

Pheromone Extraction: Following incubation, the entire culture (tissue and medium) is homogenized in a cell lysate buffer. The homogenate is then extracted with an organic solvent mixture, typically pentane:ether (1:1 v/v).[2] An internal standard (e.g., 1-octanol) is added to the solvent for quantification purposes. The organic phase is collected, concentrated under a gentle stream of nitrogen, and subjected to GC-MS analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a Thermo Finnigan Polaris Q ion trap) is used for the separation and identification of volatile compounds.[2]

-

Column: A capillary column suitable for the separation of volatile organic compounds is employed (e.g., 60 m × 0.25 mm ID, 0.25 μm film thickness Agilent HP-INNOWAX).[2]

-

GC Program: A typical temperature program starts at a low initial temperature (e.g., 50°C for 1 min) and ramps up to a final temperature (e.g., 240°C at 5°C/min, hold for 20 min).[2]

-

MS Parameters: The mass spectrometer is operated in electron impact (EI) mode at 70 eV. Data is collected in full scan mode over a mass range of 40–180 atomic mass units (amu).[2]

-

Compound Identification and Quantification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[2]

In Vitro Enzyme Assays

-

Enzyme Source: Recombinantly expressed enzymes (e.g., ZnoDH and CYP6CR1) or tissue homogenates (e.g., fat body) can be used as the enzyme source.[2][5]

-

Reaction Mixture: The assay mixture typically contains the enzyme source, the substrate (e.g., (Z)-6-nonen-2-ol or (Z)-6-nonen-2-one), and any necessary cofactors (e.g., NAD(P)+ for ZnoDH or an NADPH regeneration system for CYP6CR1) in a suitable buffer.[2][5]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.[2]

-

Product Analysis: The reaction is quenched, and the products are extracted with an organic solvent. The extract is then analyzed by GC-MS to identify and quantify the product formed.[2]

General Experimental Workflow for Studying this compound Biosynthesis

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway in Dendroctonus ponderosae represents a significant advancement in our understanding of insect chemical ecology. The identification of the fat body as the site of synthesis and the characterization of key enzymes such as ZnoDH and CYP6CR1 provide crucial insights into the molecular machinery underlying pheromone production.[2][5] This knowledge opens up new avenues for the development of targeted and environmentally benign pest management strategies.

Future research should focus on several key areas. The enzyme responsible for the final cyclization of 6,7-epoxynonan-2-one to this compound remains to be identified and characterized. A detailed kinetic analysis of all the enzymes in the pathway would provide a more complete quantitative understanding of the metabolic flux. Furthermore, investigating the regulatory mechanisms that control the expression and activity of the biosynthetic genes, including the influence of juvenile hormone and other signaling molecules, will be essential for a holistic understanding of pheromone production. Ultimately, a comprehensive grasp of the this compound biosynthetic pathway will be instrumental in designing novel approaches to disrupt mountain pine beetle communication and mitigate its devastating impact on forest ecosystems.

References

- 1. This compound biosynthesis in the fat body of the mountain pine beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advancing Semiochemical Tools for Mountain Pine Beetle Management: Dendroctonus ponderosae Responses to Saprophytic Fungal Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound biosynthetic pathway enzymes from the Mountain Pine Beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of exo-Brevicomin

Abstract

Exo-Brevicomin is a bicyclic ketal that functions as a crucial semiochemical, primarily known as an aggregation pheromone for several species of bark beetles in the genus Dendroctonus. Its biological activity is intrinsically linked to its stereochemistry, making a thorough understanding of its structure and the properties of its stereoisomers essential for research in chemical ecology, pest management, and the development of novel semiochemical-based products. This guide provides a comprehensive overview of the chemical structure, stereoisomerism, spectroscopic properties, and synthesis of this compound, along with a summary of the differential biological activity of its stereoisomers. Detailed experimental protocols for its enantioselective synthesis and chiral analysis are also presented, accompanied by visualizations of its stereochemical relationships, a representative synthetic workflow, and the relevant insect olfactory signaling pathway.

Chemical Structure and Properties

This compound is chemically known as exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane. It is a volatile organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . The bicyclic ketal structure is the defining feature of brevicomin and its isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (1R,5S,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane (for the (+)-enantiomer) |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| CAS Number | 20290-99-7 ((+)-exo-Brevicomin)[1], 64313-75-3 ((-)-exo-Brevicomin)[2] |

Stereoisomerism of Brevicomin

Brevicomin possesses three chiral centers, leading to the possibility of multiple stereoisomers. The primary distinction is between the exo and endo diastereomers, which differ in the orientation of the ethyl group at the C7 position relative to the bicyclic ring system. In the exo isomer, the ethyl group is directed away from the five-membered ring, while in the endo isomer, it is oriented towards it.

Each of these diastereomers exists as a pair of enantiomers:

-

(+)-exo-Brevicomin and (-)-exo-Brevicomin

-

(+)-endo-Brevicomin and (-)-endo-Brevicomin

The absolute configuration of the naturally occurring, biologically active (+)-exo-brevicomin is (1R, 5S, 7R). The stereochemistry of these isomers is a critical determinant of their biological activity, as insect olfactory receptors often exhibit a high degree of enantiomeric specificity.

Biological Activity of Stereoisomers

The biological activity of brevicomin stereoisomers varies significantly among different insect species. For the mountain pine beetle, Dendroctonus ponderosae, electroantennogram (EAG) studies have provided quantitative insights into the olfactory responses to different stereoisomers. Field trapping experiments further elucidate the behavioral responses of these beetles to the various isomers.

Table 2: Comparative Biological Activity of Brevicomin Stereoisomers on Dendroctonus ponderosae

| Stereoisomer | Electroantennogram (EAG) Response (Relative Amplitude) | Field Trapping Response | Reference |

| (+)-exo-Brevicomin | High | Aggregation Pheromone | [3] |

| (-)-exo-Brevicomin | Lower than (+) enantiomer | Less active than (+) enantiomer | [4] |

| (±)-exo-Brevicomin | Intermediate | Attractive, used in lures | [3] |

| endo-Brevicomin | Low | Reduces response to attractants | [5] |

Note: The EAG response is a measure of the electrical signal from the insect's antenna upon exposure to a chemical stimulus. Field trapping data is based on the number of beetles captured in traps baited with the respective compounds.

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum of this compound shows characteristic signals for the protons in its bicyclic structure. Key chemical shifts include those for the methyl and ethyl groups, as well as the protons on the bicyclic ring system.

-

¹³C NMR (CDCl₃): The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule, with distinct signals for the ketal carbon, the carbons of the ethyl and methyl groups, and the carbons of the bicyclic framework.

4.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 156. Key fragments arise from the cleavage of the bicyclic ketal system.

Experimental Protocols

5.1. Enantioselective Synthesis of (+)-exo-Brevicomin

A number of enantioselective syntheses of (+)-exo-brevicomin have been reported. A representative method involves the use of a chiral auxiliary or catalyst to control the stereochemistry of key bond-forming reactions. One common strategy is the asymmetric dihydroxylation of an unsaturated precursor, followed by cyclization.

Protocol Outline:

-

Asymmetric Dihydroxylation: A suitable unsaturated precursor, such as (Z)-6-nonen-2-one, is subjected to Sharpless asymmetric dihydroxylation using AD-mix-β to introduce the desired stereochemistry at two adjacent carbon atoms, forming a chiral diol.

-

Protection of Diol: The resulting diol is often protected, for example, as an acetonide, to prevent unwanted side reactions in subsequent steps.

-

Cyclization: The protected diol is then treated with an acid catalyst to induce intramolecular cyclization, forming the 6,8-dioxabicyclo[3.2.1]octane skeleton.

-

Deprotection: The protecting group is removed to yield (+)-exo-brevicomin.

-

Purification: The final product is purified by column chromatography or distillation.

5.2. Chiral Gas Chromatography (GC) Analysis

The separation and quantification of brevicomin stereoisomers are typically achieved using chiral gas chromatography.

Protocol:

-

Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., β-cyclodextrin), is used.

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the isomers. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 2°C/min).[6]

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.

-

Sample Preparation: The sample containing the brevicomin isomers is dissolved in a suitable solvent (e.g., hexane) before injection.

Insect Olfactory Signaling Pathway

The perception of this compound by bark beetles initiates a signaling cascade within their olfactory sensory neurons (OSNs).

Pathway Description:

-

Binding to Odorant Binding Proteins (OBPs): Volatile this compound molecules enter the sensillum lymph of the insect's antenna and bind to OBPs.

-

Transport to Receptor: The OBP-pheromone complex transports the hydrophobic pheromone molecule to the membrane of an OSN.

-

Receptor Activation: The pheromone is released and binds to a specific odorant receptor (OR) protein, which is part of a complex with a highly conserved co-receptor (Orco).

-

Ion Channel Opening: This binding event induces a conformational change in the OR-Orco complex, leading to the opening of an associated ion channel.

-

Depolarization and Action Potential: The influx of ions causes a depolarization of the OSN membrane, generating an action potential.

-

Signal Transduction: This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response, such as attraction to the pheromone source.

Conclusion

This compound is a well-studied and important insect semiochemical whose biological function is critically dependent on its stereochemistry. The ability to synthesize specific stereoisomers and to analyze their purity is essential for the development of effective pest management strategies and for advancing our understanding of insect chemical communication. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and professionals working in the fields of chemical ecology, organic synthesis, and drug development.

References

- 1. Open Science and Data Platform - Plateforme de science et de données ouvertes [osdp-psdo.canada.ca]

- 2. The Pherobase Synthesis - this compound | C9H16O2 [pherobase.com]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. Field bioassay ofexo- andendo-brevicomin withDendroctonus ponderosae in lodgepole pine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

The Discovery and Elucidation of exo-Brevicomin: A Technical Guide to a Key Insect Pheromone

Introduction

Exo-Brevicomin (exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane) is a bicyclic ketal that functions as a critical semiochemical for numerous insect species, most notably for several destructive bark beetles of the genus Dendroctonus. Its discovery and subsequent study have been pivotal in advancing the field of chemical ecology and have led to the development of effective pest management strategies. This technical guide provides an in-depth overview of the history, discovery, biosynthesis, and physiological effects of this compound, with a focus on the experimental methodologies and quantitative data that have illuminated its role as an insect pheromone.

Discovery and Historical Context

The first identification of this compound as an insect pheromone was a landmark achievement in chemical ecology. In 1968, Silverstein et al. isolated and identified it as the principal sex attractant from the frass of the female western pine beetle, Dendroctonus brevicomis. This discovery was among the first to reveal the complex, multi-component nature of insect pheromone systems. Subsequent research has demonstrated the multifunctional nature of this compound. In the mountain pine beetle, Dendroctonus ponderosae, it is produced by males and acts as an aggregation pheromone, attracting both sexes to a host tree. This aggregation is crucial for overcoming the tree's defenses and facilitating mass attack.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been a subject of extensive research, particularly in the mountain pine beetle, Dendroctonus ponderosae. Unlike many other insect pheromones derived from host precursors, this compound is synthesized de novo by the beetle.[1][2] The primary site of its biosynthesis has been identified as the fat body of male beetles.[1][2]

The proposed biosynthetic pathway begins with fatty acid metabolism. A key intermediate, (Z)-6-nonen-2-one, is produced and subsequently epoxidized by a cytochrome P450 enzyme to form 6,7-epoxynonan-2-one.[1][2] The final step involves the enzyme-catalyzed cyclization of this keto-epoxide to yield the characteristic bicyclic structure of this compound.[1][2]

Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Reference |

| (Z)-6-nonen-2-ol dehydrogenase (ZnoDH) | Catalyzes the oxidation of (Z)-6-nonen-2-ol to (Z)-6-nonen-2-one. | [3] |

| Cytochrome P450 (CYP6CR1) | Epoxidizes (Z)-6-nonen-2-one to 6,7-epoxynonan-2-one. | [3] |

digraph "this compound Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Fatty Acid Metabolism" -> "(Z)-6-nonen-2-ol" [label="Multiple Steps"]; "(Z)-6-nonen-2-ol" -> "(Z)-6-nonen-2-one" [label="ZnoDH"]; "(Z)-6-nonen-2-one" -> "6,7-epoxynonan-2-one" [label="CYP6CR1"]; "6,7-epoxynonan-2-one" -> "this compound" [label="Enzymatic Cyclization"]; }

Chemical Synthesis of this compound

The unique bicyclic structure of this compound has presented a considerable challenge and opportunity for synthetic organic chemists. Numerous synthetic routes have been developed since its discovery, with many focusing on stereoselective methods to produce specific enantiomers, as the biological activity of pheromones is often dependent on their stereochemistry. Early syntheses often resulted in racemic mixtures, while later methods have employed chiral starting materials or asymmetric catalysis to achieve high enantiomeric purity. These synthetic efforts have been crucial for providing the quantities of this compound needed for field studies and for the development of commercial pest management products.

Quantitative Analysis of Production and Response

The production of this compound and the behavioral response of bark beetles to it are highly dependent on various factors, including the beetle's physiological state, sex, and environmental conditions.

Production of this compound

Quantitative analysis has revealed that the amount of this compound produced can vary significantly. For instance, in D. ponderosae, unfed males emerging from brood trees synthesize the pheromone.

| Species | Sex | Condition | Average Production (ng/beetle) | Reference |

| Dendroctonus ponderosae | Male | Unfed, emerging | Varies | [1] |

| Dendroctonus brevicomis | Female | Feeding in host | Varies | [4] |

Enantiomeric Composition

The biological activity of this compound is often enantiomer-specific. In many Dendroctonus species, the (+)-enantiomer is the more biologically active form.

| Species | Predominant Enantiomer | Enantiomeric Ratio (+):(-) | Reference |

| Dendroctonus ponderosae | (+) | >99:1 | [5] |

| Dendroctonus brevicomis | (+) | High | [5] |

Field Response and Dose-Dependency

Field trapping experiments have been instrumental in determining the effective release rates of this compound for attracting bark beetles. The response is often dose-dependent, with attraction increasing with the release rate up to an optimal level, after which higher concentrations can become repellent.[6]

| Species | Lure Composition | Release Rate of this compound (mg/day) | Mean Beetle Capture (per trap per day) | Reference |

| Dendroctonus ponderosae | This compound alone | 0.5 | Significantly higher than control | [7][8] |

| Dendroctonus ponderosae | This compound alone | 2.5 | Significantly higher than control | [7][8] |

| Dendroctonus ponderosae | This compound + Verbenone | 0.5 | Reduced compared to this compound alone | [7][8] |

| Dendroctonus ponderosae | This compound + Verbenone | 2.5 | Reduced compared to this compound alone | [7][8] |

Pheromone Reception and Signaling Pathway

The detection of this compound by bark beetles occurs via specialized olfactory receptor neurons (ORNs) located in sensilla on their antennae. The binding of the pheromone to a specific olfactory receptor (OR) triggers a signal transduction cascade that ultimately leads to a behavioral response.

The general model for insect pheromone reception involves the following steps:

-

Adsorption and Transport: Pheromone molecules enter the sensillum lymph through pores in the cuticle.

-

Binding to Pheromone-Binding Proteins (PBPs): In the lymph, hydrophobic pheromone molecules are bound by PBPs, which transport them to the dendritic membrane of the ORN.

-

Receptor Activation: The PBP-pheromone complex interacts with a specific OR, causing a conformational change in the receptor.

-

Signal Transduction: The activated OR, which is part of a ligand-gated ion channel complex with a co-receptor (Orco), opens the ion channel, leading to depolarization of the ORN membrane.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted to the antennal lobe of the brain.

-

Signal Termination: The pheromone is rapidly degraded by pheromone-degrading enzymes (PDEs) in the sensillum lymph, ensuring the neuron can respond to subsequent stimuli.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification and Quantification

Objective: To identify and quantify this compound in insect extracts or volatile collections.

Methodology:

-

Sample Preparation:

-

Solvent Extraction: Dissect pheromone glands or use whole insects and extract with a non-polar solvent (e.g., hexane, dichloromethane) for a defined period.

-

Solid-Phase Microextraction (SPME): Expose an SPME fiber to the headspace above live insects or their frass to collect volatile pheromones.

-

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms) suitable for separating volatile organic compounds.

-

Temperature Program: Start with a low initial oven temperature followed by a gradual ramp to a higher temperature to ensure good separation of components.

-

Injector: Operate in splitless mode for trace analysis to maximize the amount of sample reaching the column.

-

-

MS Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for this compound and its fragments (e.g., m/z 40-200).

-

Identification: Compare the retention time and mass spectrum of the unknown peak with those of an authentic this compound standard.

-

Quantification: Use an internal standard and create a calibration curve to determine the concentration of this compound in the sample.

-

Electroantennography (EAG) for Assessing Olfactory Response

Objective: To measure the electrical response of an insect antenna to this compound.

Methodology:

-

Antenna Preparation:

-

Excise an antenna from a live, immobilized insect.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution. One electrode makes contact with the base of the antenna, and the other with the tip.

-

-

Stimulus Delivery:

-

Deliver a pulse of charcoal-filtered, humidified air containing a known concentration of this compound over the antennal preparation.

-

-

Signal Recording:

-

Record the potential difference between the two electrodes using a high-impedance amplifier.

-

The resulting negative voltage deflection is the EAG response.

-

-

Data Analysis:

-

Measure the amplitude of the EAG response in millivolts.

-

Compare the response to this compound with the response to a solvent control and other compounds to determine its olfactory activity.

-

Behavioral Assays (Wind Tunnel and Field Trapping)

Objective: To evaluate the behavioral response of bark beetles to this compound.

Methodology:

-

Wind Tunnel Assay:

-

Release beetles at the downwind end of a wind tunnel.

-

Introduce a plume of air carrying this compound from a point source at the upwind end.

-

Observe and quantify the beetles' upwind flight and landing behavior at the source.

-

-

Field Trapping:

-

Deploy traps (e.g., funnel traps, panel traps) in a forested area with a known population of the target beetle species.

-

Bait traps with lures releasing this compound at different rates.

-

Include unbaited control traps.

-

Collect and count the number of beetles captured in each trap over a defined period.

-

Analyze the data to determine the attractiveness of different release rates of this compound.

-

Conclusion

The discovery and comprehensive study of this compound have provided invaluable insights into the chemical communication of bark beetles. The elucidation of its biosynthetic pathway, the development of synthetic routes, and the detailed analysis of its role in insect behavior have not only advanced our fundamental understanding of chemical ecology but have also led to the development of powerful and environmentally sound tools for managing forest pests. Continued research into the molecular mechanisms of this compound reception and signaling will undoubtedly uncover further intricacies of insect olfaction and may lead to the development of even more sophisticated and targeted pest control strategies.

References

- 1. This compound biosynthesis in the fat body of the mountain pine beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound biosynthetic pathway enzymes from the Mountain Pine Beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The response of mountain pine beetle (Dendroctonus ponderosae) to lodgepole pine trees baited with verbenone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Multifaceted Role of Exo-Brevicomin in Beetle Communication: A Technical Guide

Abstract

Exo-brevicomin (exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane) is a pivotal semiochemical in the chemical communication systems of numerous beetle species, particularly within the Scolytinae subfamily (bark beetles). Its biological role is remarkably context-dependent, functioning as a potent aggregation pheromone in some species while acting as an anti-aggregation or spacing pheromone in others. This technical guide provides an in-depth exploration of the biological functions of this compound, its biosynthesis, and its complex interactions with other semiochemicals. Detailed experimental protocols for its study are presented, alongside quantitative data and visual representations of key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and pest management.

Introduction

Chemical communication is a cornerstone of insect behavior, mediating critical life processes such as mating, aggregation, and resource location. Among the vast arsenal of insect semiochemicals, bicyclic acetals like this compound have emerged as key players in the chemical ecology of many beetle species. First identified as a sex attractant in the western pine beetle, Dendroctonus brevicomis[1][2], this compound's role is now understood to be far more nuanced. This guide will dissect the multifaceted functions of this compound, providing a technical overview of its biological significance and the methodologies used to elucidate its activity.

Biosynthesis of this compound

Unlike many insect pheromones derived from host plant precursors, this compound is synthesized de novo by the beetles themselves. In the mountain pine beetle, Dendroctonus ponderosae, it is produced in the fat body of newly emerged males, a departure from the typical midgut production of other pheromone components.[3][4] The biosynthetic pathway involves several key enzymatic steps, beginning with fatty acid metabolism.

The proposed pathway initiates with the conversion of a long-chain fatty acyl precursor to (Z)-6-nonen-2-ol.[3][4] This is followed by oxidation to (Z)-6-nonen-2-one, a critical intermediate.[5][6] A cytochrome P450 enzyme then catalyzes the epoxidation of this ketone to 6,7-epoxynonan-2-one.[3][5] The final step is an enzyme-catalyzed cyclization of the keto-epoxide to form the characteristic bicyclic structure of this compound.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound biosynthesis in the fat body of the mountain pine beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound biosynthetic pathway enzymes from the Mountain Pine Beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. slunik.slu.se [slunik.slu.se]

Exo-Brevicomin in Insects: A Technical Guide to its Natural Sources, Occurrence, and Analysis

Abstract

Exo-brevicomin (exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane) is a significant semiochemical that plays a crucial role in the chemical communication of numerous insect species, particularly within the order Coleoptera. This bicyclic acetal can function as an aggregation pheromone, synergizing the effects of other compounds to attract conspecifics, or as an anti-aggregation pheromone, helping to regulate population density and reduce intraspecific competition. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound in insects, details its biosynthesis, and offers in-depth experimental protocols for its extraction and analysis. Furthermore, it visualizes the key pathways and workflows to aid researchers, scientists, and drug development professionals in understanding and investigating this important natural compound.

Natural Sources and Occurrence of this compound

This compound has been identified in a variety of insect species, where it is typically produced in specialized glands and released to elicit a behavioral response in other individuals. Its presence is most well-documented in bark beetles (family Curculionidae, subfamily Scolytinae), which are significant agents of mortality in coniferous forests.

Primary Insect Orders and Families:

-

Coleoptera: This order, comprising beetles, is the primary source of this compound.

-

Curculionidae (Scolytinae): Bark beetles are the most prominent producers. Species within the genus Dendroctonus are particularly well-studied in this regard. For instance, in the mountain pine beetle (Dendroctonus ponderosae), this compound is a key component of the aggregation pheromone blend.[1] It is produced by males as they emerge from a brood tree.[2] Similarly, it is a principal sex attractant in the frass of the female western pine beetle (Dendroctonus brevicomis).[3]

-

Other Beetles: The presence of this compound has also been reported in other beetle species, such as the western balsam bark beetle (Dryocoetes confusus).

-

Other Occurrences:

While predominantly found in insects, this compound has also been identified in other organisms, such as the African elephant, highlighting its broader significance in chemical communication across different animal taxa.[1]

Quantitative Data on this compound Production

The quantity of this compound produced by insects can vary significantly depending on the species, sex, life stage, and environmental conditions. The following table summarizes available quantitative data from the literature.

| Insect Species | Sex | Source/Condition | Mean Amount of this compound (per individual) | Reference |

| Dendroctonus brevicomis | Female | During host colonization | Increasing amounts after initial boring, declining after mating | [4] |

| Dendroctonus ponderosae | Male | Newly emerged | Copious amounts | [5] |

| Dendroctonus frontalis | Male | Paired with a female in a gallery | Hundreds of nanograms of (+)-endo-brevicomin (a related compound) | [6] |

| Dendroctonus valens | Both | - | Repellent at nanogram levels | [7] |

Note: Quantitative data for specific amounts of this compound per insect is often variable and context-dependent. The table reflects reported trends and relative quantities.

Biosynthesis of this compound

The biosynthesis of this compound in insects is a multi-step enzymatic process that has been primarily elucidated in the mountain pine beetle, Dendroctonus ponderosae. Contrary to the production of many other pheromones in the midgut, this compound is synthesized in the fat body of male beetles.[1]

The proposed biosynthetic pathway involves the following key steps:

-

Precursor Formation: The pathway is believed to start from a fatty acid precursor.

-

Conversion to (Z)-6-nonen-2-ol: A key intermediate, (Z)-6-nonen-2-ol, is formed.

-

Oxidation: (Z)-6-nonen-2-ol is oxidized to (Z)-6-nonen-2-one by a short-chain dehydrogenase that utilizes NAD(P)+ as a cofactor.[8]

-

Epoxidation: The cytochrome P450 enzyme, CYP6CR1, then epoxidizes (Z)-6-nonen-2-one to form 6,7-epoxynonan-2-one with high specificity.[8]

-

Cyclization: The final step is the cyclization of 6,7-epoxynonan-2-one to form the characteristic bicyclic acetal structure of this compound. This final cyclization is thought to be enzyme-catalyzed.[1]

Experimental Protocols

The accurate extraction and analysis of this compound from insect sources are critical for its identification and quantification. The following are detailed protocols for common methodologies.

Protocol 1: Solvent Extraction of Pheromone Glands

This method is suitable for less volatile pheromones and involves the direct extraction of pheromone glands with an organic solvent.

Materials:

-

Dissecting tools (fine forceps, microscope)

-

Glass vials (1.5 mL) with inserts

-

Hexane (high purity, for gas chromatography)

-

Microsyringe

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Gland Dissection: Under a microscope, carefully dissect the pheromone gland from the insect. For many beetle species, this will be located in the posterior region of the abdomen.

-

Extraction: Place the dissected gland into a glass vial containing a small, precise volume of hexane (e.g., 50 µL).

-

Incubation: Allow the gland to be extracted for a set period, typically around 30 minutes, at room temperature. Gentle agitation can facilitate the process.

-

Sample Injection: Using a microsyringe, inject a small volume of the hexane extract (e.g., 1 µL) directly into the GC-MS injector port for analysis.

Protocol 2: Solid-Phase Microextraction (SPME) for Volatile Pheromones

SPME is a solvent-free technique ideal for trapping volatile organic compounds from the headspace of a sample.

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with caps and septa

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Sample Placement: Place the live or recently sacrificed insect (or a specific gland) into a headspace vial.

-

Extraction: Heat the vial to a temperature that encourages the release of volatiles without degrading the sample (e.g., 60°C). Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to allow for the adsorption of the volatile compounds.

-

Desorption and Analysis: Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS. Desorb the trapped analytes onto the GC column by exposing the fiber in the injector for a set time (e.g., 2-5 minutes) at a high temperature (e.g., 250°C). Concurrently, start the GC-MS analysis program.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a ramp up to 250-280°C.

-

Injector Temperature: Typically set to 250°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, with a scan range appropriate for the mass of this compound (m/z 156.22) and its fragments.

Olfactory Signaling Pathway of this compound

The detection of this compound by insects initiates a cascade of events within the olfactory system, leading to a behavioral response. This process begins at the peripheral olfactory organs, primarily the antennae.

General Mechanism of Pheromone Detection:

-

Pheromone Binding: Molecules of this compound enter the sensilla on the insect's antennae through pores and are bound by Odorant-Binding Proteins (OBPs) within the sensillar lymph.

-

Receptor Activation: The OBP-pheromone complex transports the hydrophobic this compound to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN) . Insect ORs are typically heterodimers, consisting of a specific odorant-binding subunit (OrX) and a highly conserved co-receptor (Orco).

-

Signal Transduction: The binding of this compound to its specific OrX subunit triggers a conformational change in the OR complex. This can lead to signal transduction through two primary mechanisms:

-

Ionotropic Pathway: The OR complex itself functions as a ligand-gated ion channel. Upon activation, it allows the influx of cations (such as Na+ and Ca2+), leading to the depolarization of the ORN.[9][10]

-

Metabotropic Pathway: The OR can also activate a G-protein-coupled signaling cascade. This can involve the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3), which can modulate the activity of ion channels and contribute to the overall neuronal response.[9][11]

-

-

Action Potential Generation: The depolarization of the ORN, if it reaches the threshold, generates an action potential.

-

Signal Transmission to the Brain: The action potential travels along the axon of the ORN to the antennal lobe of the insect's brain. Here, the signal is processed in specific glomeruli, and the information is then relayed to higher brain centers, ultimately leading to a behavioral response, such as attraction or repulsion.

While this general model is widely accepted, the specific ORs that bind this compound have not been identified for all relevant insect species.

Conclusion

This compound is a vital semiochemical in the life of many insects, influencing critical behaviors such as aggregation and mating. Understanding its natural sources, biosynthesis, and the mechanisms by which it is detected is fundamental for developing targeted and environmentally benign pest management strategies. The protocols and pathways detailed in this guide provide a foundation for researchers to further investigate the role of this compound in insect chemical ecology and to explore its potential applications in agriculture, forestry, and public health. Future research should focus on identifying the specific odorant receptors for this compound in a wider range of insect species and further elucidating the regulatory mechanisms of its biosynthesis.

References

- 1. This compound biosynthesis in the fat body of the mountain pine beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Brevicomin: Principal Sex Attractant in the Frass of the Female Western Pine Beetle: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Attractive and inhibitory pheromones produced in the bark beetle,Dendroctonus brevicomis, during host colonization: Regulation of inter- and intraspecific competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound biosynthetic pathway enzymes from the Mountain Pine Beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Olfactory Mechanism of Exo-Brevicomin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exo-brevicomin is a key semiochemical for numerous insect species, most notably the mountain pine beetle (Dendroctonus ponderosae), a significant pest in North American coniferous forests. It functions as a multifunctional pheromone, acting as an attractant at low concentrations and an anti-aggregation signal at higher concentrations, thereby playing a crucial role in coordinating mass attacks on host trees. Understanding the precise mechanism by which this compound is detected and processed by the insect olfactory system is paramount for developing novel and effective pest management strategies. This technical guide provides an in-depth overview of the current knowledge regarding the mechanism of action of this compound on insect olfaction, with a focus on Dendroctonus ponderosae.

The Insect Olfactory System: A General Overview

Insect olfaction is a sophisticated process initiated by the detection of volatile chemical cues by specialized sensory structures, primarily located on the antennae. These structures, called sensilla, house the dendrites of olfactory sensory neurons (OSNs). The general mechanism of odorant detection involves several key protein families:

-

Odorant-Binding Proteins (OBPs): These are small, soluble proteins found in high concentrations in the sensillar lymph. They are thought to bind to hydrophobic odorant molecules, like this compound, and transport them across the aqueous lymph to the olfactory receptors on the dendritic membrane of OSNs.

-

Olfactory Receptors (ORs): These are transmembrane proteins located on the dendrites of OSNs. Insect ORs are ligand-gated ion channels, typically forming a heterodimeric complex consisting of a specific, ligand-binding ORx subunit and a highly conserved co-receptor (Orco). Upon binding of a specific odorant to the ORx subunit, the ion channel opens, leading to an influx of cations and depolarization of the OSN.

-

Ionotropic Receptors (IRs): Another class of ligand-gated ion channels involved in the detection of a variety of odorants, including some pheromones.

-

Sensory Neuron Membrane Proteins (SNMPs): These proteins are associated with the dendritic membrane of pheromone-sensitive OSNs and are thought to play a role in the presentation of pheromone molecules to the receptors.

Mechanism of Action of this compound

While the specific olfactory receptor for this compound in Dendroctonus ponderosae has not yet been definitively identified and functionally characterized, the accumulated evidence points to a mechanism consistent with the general model of insect olfaction.

Peripheral Events: From Odorant to Receptor

The perception of this compound begins with its entry into the sensillum lymph through pores in the sensillar cuticle. Once in the lymph, it is likely bound by one or more specific Odorant-Binding Proteins (OBPs). While the specific OBP that binds this compound in D. ponderosae is unknown, transcriptomic analyses of its antennae have identified a large family of OBPs, providing a pool of candidates for future binding studies. The OBP-exo-brevicomin complex would then transport the pheromone to the dendritic membrane of a specific OSN.

Receptor Binding and Signal Transduction

The OBP is thought to release this compound to a specific Olfactory Receptor (OR) complex. Transcriptomic studies have identified numerous putative ORs in D. ponderosae. The binding of this compound to a specific ORx subunit would induce a conformational change in the ORx-Orco complex, opening the ion channel. This leads to an influx of cations, depolarization of the OSN membrane, and the generation of action potentials. While insect ORs are primarily considered ionotropic, there is evidence for the involvement of metabotropic signaling pathways (G-protein coupled) in modulating the sensitivity of the olfactory system. It is plausible that such pathways could be involved in the dose-dependent response to this compound, where low concentrations are attractive and high concentrations are repellent.

A Knowledge Gap: The this compound Receptor

A critical gap in our understanding is the definitive identification of the OR responsible for detecting this compound. The functional characterization, or "de-orphanization," of the many candidate ORs from D. ponderosae is a key area for future research. The experimental protocols outlined in Section 4 of this guide are the standard methods used to achieve this.

Quantitative Data on this compound Olfaction

Quantitative data on the olfactory response to this compound is crucial for understanding its role in insect behavior. The following tables summarize available data.

Table 1: Electroantennogram (EAG) Responses of Dendroctonus ponderosae to Enantiomers of this compound

| Concentration (µg on filter paper) | Mean EAG Response (mV) to (+)-exo-brevicomin | Mean EAG Response (mV) to (-)-exo-brevicomin |

| 0.01 | ~0.2 | ~0.15 |

| 0.1 | ~0.4 | ~0.3 |

| 1.0 | ~0.6 | ~0.5 |

| 10.0 | ~0.8 | ~0.7 |

| 100.0 | ~0.9 | ~0.9 |

Data extrapolated from graphical representations in Whitehead et al. (1989). Responses to the positive antipode were generally higher, except at the highest concentrations.[1]

Table 2: Behavioral Responses of Dendroctonus ponderosae to Different Release Rates of this compound

| Release Rate (mg/day) | Behavioral Effect | Reference |

| 0.05 | Attractive to females (in combination with other semiochemicals) | Borden et al. (1987) |

| >0.5 | Interrupts attraction in a dose-dependent manner | Libbey et al. (1985) |

| 0.5 | Increased attack density on lodgepole pine | Shore et al. (1992)[2] |

| 2.5 | Increased attack density on lodgepole pine | Shore et al. (1992)[2] |

| High (unspecified) | Inhibitory to males | Borden et al. (1987) |

Experimental Protocols

Detailed methodologies are essential for the study of insect olfaction. The following are protocols for key experiments cited in the context of pheromone research.

Heterologous Expression and Functional Characterization of Olfactory Receptors in Xenopus Oocytes

This protocol is a standard method for identifying the specific ligands for uncharacterized ("orphan") olfactory receptors.

1. Preparation of cRNA:

- Clone the full-length coding sequence of the candidate D. ponderosae OR and the Orco into a suitable expression vector (e.g., pSP64T).

- Linearize the plasmid DNA by restriction enzyme digestion.

- Synthesize capped complementary RNA (cRNA) in vitro using an appropriate RNA polymerase (e.g., SP6).

- Purify and quantify the cRNA.

2. Preparation of Xenopus laevis Oocytes:

- Surgically remove a lobe of an ovary from an anesthetized female Xenopus laevis.

- Treat the ovarian tissue with collagenase to defolliculate the oocytes.

- Manually select healthy, mature (stage V-VI) oocytes.

- Incubate the oocytes in Barth's solution.

3. Microinjection of cRNA:

- Mix the cRNA for the candidate OR and Orco (typically at a 1:1 ratio, ~25 ng of each per oocyte).

- Load the cRNA mixture into a fine-tipped glass needle.

- Inject approximately 50 nL of the cRNA mixture into the cytoplasm of each oocyte.

- Incubate the injected oocytes for 3-7 days at 18°C to allow for receptor expression.

4. Two-Electrode Voltage-Clamp Electrophysiology:

- Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

- Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.

- Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

- Dissolve this compound and other test compounds in an appropriate solvent (e.g., DMSO) and dilute to the desired concentrations in Ringer's solution.

- Apply the odorant solutions to the oocyte for a defined period (e.g., 20 seconds) and record the induced currents.

- A robust, dose-dependent inward current in response to this compound indicates that the candidate OR is a receptor for this pheromone.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify which compounds in a complex mixture (e.g., a pheromone gland extract) are biologically active.

1. Sample Preparation:

- Excise the relevant tissue (e.g., fat body for this compound in male D. ponderosae) from the insect.

- Extract the volatile compounds by solvent extraction (e.g., with hexane) or by solid-phase microextraction (SPME) of the headspace.

- Concentrate the extract if necessary.

2. GC-EAD System Setup:

- The effluent from the gas chromatograph column is split into two streams.

- One stream is directed to a conventional GC detector (e.g., a flame ionization detector - FID).

- The other stream is directed towards an insect antenna preparation.

- The antennal preparation is mounted between two electrodes, and the electrical potential difference across the antenna is amplified and recorded.

3. Data Acquisition:

- Inject the sample extract into the GC.

- Simultaneously record the output from the FID and the EAD.

- The FID produces a chromatogram showing all the volatile compounds in the mixture.

- The EAD produces a trace showing depolarizations of the antenna in response to biologically active compounds.

- A peak in the EAD trace that corresponds in time to a peak in the FID chromatogram indicates that the compound eliciting the FID peak is detected by the insect's antenna.

Single-Sensillum Recording (SSR)

SSR allows for the measurement of the activity of individual OSNs, providing high-resolution data on their specificity and sensitivity.

1. Insect Preparation:

- Immobilize the insect (e.g., in a pipette tip with the head and antennae exposed).

- Fix the antenna to a stable surface (e.g., a coverslip) with a small amount of wax or double-sided tape.

- Place the preparation under a high-magnification microscope.

2. Electrode Placement:

- Insert a reference electrode (typically a sharpened tungsten wire) into a non-olfactory part of the insect, such as the eye or abdomen.

- Carefully advance a recording electrode (a very fine-tipped, electrolytically sharpened tungsten electrode) to make contact with and penetrate the cuticle of a single sensillum.

3. Odorant Stimulation and Recording:

- Deliver a continuous stream of humidified, purified air over the antenna.

- Introduce a pulse of a known concentration of this compound into the airstream for a defined duration.

- Record the action potentials (spikes) from the OSN(s) within the sensillum before, during, and after the stimulus pulse.

- Analyze the change in spike frequency to determine the neuron's response.

- By testing a range of concentrations, a dose-response curve can be generated.

Wind Tunnel Bioassay

This behavioral assay is used to study an insect's flight behavior in response to an odor plume.

1. Wind Tunnel Setup:

- Use a glass or acrylic wind tunnel with a controlled, laminar airflow (e.g., 20-30 cm/s).

- Control the lighting, temperature, and humidity to mimic natural conditions for the insect.

- At the upwind end of the tunnel, place the odor source (e.g., a dispenser releasing this compound at a known rate).

2. Insect Release and Observation:

- Acclimatize the insects to the wind tunnel conditions.

- Release individual insects on a platform at the downwind end of the tunnel.

- Record the flight behavior of the insect, including take-off, upwind flight, casting (zig-zagging) flight, and contact with the source.

3. Data Analysis:

- Quantify various behavioral parameters, such as the percentage of insects exhibiting upwind flight, the time to reach the source, and the flight speed.

- Compare the responses to different odor stimuli (e.g., different concentrations of this compound, or this compound in combination with other semiochemicals).

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for this compound in an insect olfactory sensory neuron.

Experimental Workflow: Heterologous Expression of an Olfactory Receptor

Caption: Workflow for functional characterization of an olfactory receptor in Xenopus oocytes.

Logical Relationship: Dose-Dependent Effect of this compound

Caption: Dose-dependent behavioral response of Dendroctonus ponderosae to this compound.

Conclusion and Future Directions

The mechanism of action of this compound on insect olfaction, particularly in Dendroctonus ponderosae, is a multifaceted process involving a cascade of molecular events from odorant binding to neuronal activation. While the general principles of this pathway are understood, the specific molecular components, most notably the olfactory receptor for this compound, remain to be definitively identified. The functional characterization of the vast array of olfactory receptors discovered through transcriptomics is a key priority for future research. Elucidating the complete signaling pathway, including the potential role of metabotropic modulation, will provide a more comprehensive understanding of how this critical semiochemical mediates complex behaviors. This knowledge will be instrumental in the development of more targeted and sustainable strategies for the management of this economically and ecologically significant forest pest.

References

Exo-Brevicomin: A Key Semiochemical in the Mountain Pine Beetle's Chemical Communication

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Exo-brevicomin (exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane) is a pivotal semiochemical in the life cycle of the mountain pine beetle (Dendroctonus ponderosae), a significant pest of pine forests in western North America. This bicyclic ketal plays a crucial, multifunctional role in the beetle's chemical communication, acting as both an attractant and an anti-aggregation pheromone, depending on its concentration and the context of other semiochemicals. Understanding the biosynthesis, perception, and behavioral effects of this compound is paramount for developing effective and environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its biosynthesis, olfactory perception, and its synergistic and antagonistic interactions with other semiochemicals. Detailed experimental protocols and quantitative data are presented to aid researchers and drug development professionals in their efforts to target and manipulate the chemical ecology of the mountain pine beetle.

Biosynthesis of this compound

In contrast to many other bark beetle pheromones derived from host monoterpenes, this compound is synthesized de novo by the mountain pine beetle.[1][2] Unfed male beetles produce this compound in their fat body, a departure from the typical production in the anterior midgut for other pheromone components.[1][3] The biosynthetic pathway involves a series of enzymatic reactions, starting from a long-chain fatty acid precursor.[1][3]

The key steps in the biosynthesis of this compound are:

-

Chain-shortening of a fatty acid precursor: A longer-chain fatty acid undergoes β-oxidation to yield ω-3-decenoic acid.[1]

-

Decarboxylation/Decarbonylation: The ω-3-decenoic acid is converted to (Z)-6-nonen-2-ol.[1]

-

Oxidation: The secondary alcohol, (Z)-6-nonen-2-ol, is oxidized to the ketone, (Z)-6-nonen-2-one. This step is catalyzed by the NAD(P)+ dependent enzyme (Z)-6-nonen-2-ol dehydrogenase (ZnoDH).[2][4]

-

Epoxidation: A cytochrome P450 enzyme, CYP6CR1, specifically epoxidizes (Z)-6-nonen-2-one to form 6,7-epoxynonan-2-one.[2][4]

-

Cyclization: The final step is an enzyme-catalyzed cyclization of the stable keto-epoxide to form the characteristic bicyclic structure of this compound.[1][3]

Olfactory Perception of this compound

The perception of this compound by the mountain pine beetle occurs in the antennae, where specialized olfactory sensory neurons (OSNs) are housed within sensilla. These neurons express odorant receptors (ORs) that bind to specific semiochemicals, triggering a neural signal. While the specific OR responsible for detecting this compound in D. ponderosae has not yet been definitively identified, the general mechanism of insect olfaction is well-understood.

The binding of this compound to its cognate OR, which is complexed with a highly conserved co-receptor (Orco), is believed to induce a conformational change that opens an ion channel.[5] This leads to the depolarization of the OSN and the generation of an action potential, which is then transmitted to the antennal lobe and higher brain centers for processing, ultimately resulting in a behavioral response.

The identification and functional characterization of the specific this compound receptor is an active area of research. Heterologous expression systems, where candidate OR genes are expressed in cells or organisms that do not normally produce them (e.g., Xenopus oocytes or "empty neurons" in Drosophila melanogaster), are powerful tools for de-orphanizing receptors and determining their ligand specificity.[2][6][7]

Behavioral Effects and Chemical Ecology

This compound's role in the chemical ecology of the mountain pine beetle is complex and context-dependent. It is a key component of the beetle's aggregation pheromone blend but can also act as an anti-aggregation signal at high concentrations.

Aggregation: At low concentrations, this compound is attractive to mountain pine beetles, particularly when released in combination with other semiochemicals.[8][9] Pioneer females initiate attacks on host trees and release the aggregation pheromone trans-verbenol. Arriving males then release this compound, which, in synergy with trans-verbenol and host kairomones like myrcene and α-pinene, attracts a larger number of both male and female beetles, leading to a mass attack that overcomes the tree's defenses.[8][10]

Anti-aggregation: As the density of beetles on a host tree increases, the concentration of this compound and other pheromones, such as verbenone, also rises. At high concentrations, this compound becomes inhibitory, signaling to incoming beetles that the tree is fully colonized and that they should seek a new host.[11][12][13] This anti-aggregation effect helps to regulate attack density and reduce intraspecific competition for resources.

Quantitative Data on Behavioral Responses

The behavioral response of mountain pine beetles to this compound has been quantified in numerous field-trapping and baited-tree studies. The following tables summarize key findings from the literature, demonstrating the dose-dependent and synergistic/antagonistic effects of this compound.

Table 1: Dose-Dependent Effects of this compound on Mountain Pine Beetle Attraction

| Release Rate of this compound (mg/day) | Other Semiochemicals in Bait | Beetle Response | Reference |

| 0.5 | None | Significant increase in attacked trees and attack density compared to unbaited controls. | [4][14][15] |

| 2.5 | None | Significant increase in attacked trees and attack density compared to unbaited controls. | [4][14][15] |

Table 2: Synergistic and Antagonistic Effects of this compound with Other Semiochemicals

| This compound Release Rate (mg/day) | Other Semiochemicals | Beetle Response | Reference |

| 0.5 | Verbenone | Verbenone significantly reduced the attractive response to this compound. | [4][14][15] |

| 2.5 | Verbenone | Verbenone significantly reduced the attractive response to this compound. | [4][14][15] |

| Not specified | trans-verbenol and myrcene | Highly attractive aggregation blend. | [16] |

| Not specified | endo-brevicomin | Reduced response to attractant blend. | [3][12] |

Experimental Protocols

A variety of experimental protocols are employed to study the role of this compound in mountain pine beetle chemical ecology. These range from field-based behavioral assays to laboratory-based molecular and electrophysiological techniques.

Field Trapping Bioassays

Objective: To assess the attractiveness or repellency of this compound and other semiochemicals to flying mountain pine beetles under natural conditions.

Materials:

-

Multiple-funnel traps (e.g., Lindgren funnel traps)

-

Lures containing synthetic this compound and other test compounds with controlled release rates

-

Collection cups with a killing and preserving agent (e.g., propylene glycol)

-

GPS unit for mapping trap locations

-

Randomized block experimental design with multiple replicates

Procedure:

-

Select a suitable forest stand with a known population of mountain pine beetles.

-

Establish multiple blocks, each containing a set of traps with different lure combinations (treatments) and an unbaited control.

-

Hang traps from trees or poles at a standardized height (e.g., 1.5-2 meters).

-

Space traps sufficiently far apart (e.g., >20 meters) to avoid interference.

-

Collect trapped beetles at regular intervals (e.g., weekly) throughout the flight season.

-

Identify and count the number of male and female mountain pine beetles captured in each trap.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to compare beetle catches among treatments.[14]

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a complex mixture (e.g., beetle-produced volatiles) elicit an olfactory response in the mountain pine beetle antenna.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Electroantennography (EAG) system, including an amplifier and recording software

-

Mountain pine beetle antennae

-

Micromanipulators and electrodes

-

A purified air delivery system

Procedure:

-

Prepare an extract of volatile compounds from mountain pine beetles or their frass.

-

Inject the extract into the GC, which separates the individual compounds based on their volatility and chemical properties.

-

The effluent from the GC column is split, with one portion going to the FID for chemical detection and the other passing over a prepared beetle antenna.

-

Two electrodes are placed in contact with the antenna to measure changes in electrical potential.

-

When a compound that the beetle can smell (an "electroantennographically-active" compound) passes over the antenna, it elicits a depolarization, which is recorded as a peak in the EAD signal.

-

By comparing the timing of the EAD peaks with the peaks from the FID, researchers can identify which specific compounds in the mixture are biologically active.

Heterologous Expression of Odorant Receptors

Objective: To functionally characterize candidate odorant receptors and identify the specific receptor(s) that bind to this compound.

Materials:

-

A heterologous expression system (e.g., Xenopus oocytes or Drosophila "empty neurons")

-

Candidate OR genes cloned into expression vectors

-

Microinjection equipment

-

Two-electrode voltage clamp or single-sensillum recording setup

-

A panel of semiochemicals, including this compound, for testing

Procedure:

-

Candidate OR genes are identified from the mountain pine beetle genome or antennal transcriptome.

-

The OR genes are cloned into expression vectors.

-

The expression vectors are injected into the chosen heterologous system (e.g., Xenopus oocytes).

-

The heterologous system expresses the mountain pine beetle OR on the surface of its cells.

-

The response of the expressed OR to a panel of semiochemicals is measured using electrophysiological techniques.

-

A significant response to this compound indicates that the tested OR is a receptor for this semiochemical.

Conclusion and Future Directions

This compound is a critical component of the mountain pine beetle's chemical communication system, with a concentration-dependent, multifunctional role in both aggregation and anti-aggregation. A detailed understanding of its biosynthesis, perception, and behavioral effects is essential for the development of novel and effective pest management strategies. While significant progress has been made in elucidating the biosynthetic pathway and quantifying the behavioral responses to this compound, the specific olfactory receptor(s) and the downstream signaling cascade remain to be fully characterized. Future research should focus on the de-orphanization of the this compound receptor(s) using techniques such as heterologous expression. This knowledge will provide a more precise target for the development of new semiochemical-based tools, such as receptor agonists or antagonists, for the sustainable management of mountain pine beetle populations. Furthermore, a deeper understanding of the regulatory mechanisms controlling this compound biosynthesis could reveal novel targets for disrupting beetle communication. Continued research in these areas will undoubtedly contribute to more effective and environmentally sound strategies for protecting our vital pine forest ecosystems.

References

- 1. [PDF] Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila | Semantic Scholar [semanticscholar.org]

- 2. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]

- 3. This compound biosynthesis in the fat body of the mountain pine beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound biosynthetic pathway enzymes from the Mountain Pine Beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Functional Assays for Insect Olfactory Receptors in Xenopus Oocytes | Springer Nature Experiments [experiments.springernature.com]

- 8. Composition of Attractant Semiochemicals of North American Species of Dendroctonus Bark Beetles: A Review [mdpi.com]

- 9. Modeling and regression analysis of semiochemical dose-response curves of insect antennal reception and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fs.usda.gov [fs.usda.gov]

- 11. usu.edu [usu.edu]

- 12. Field bioassay ofexo- andendo-brevicomin withDendroctonus ponderosae in lodgepole pine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. www8.sas.com [www8.sas.com]

- 15. researchgate.net [researchgate.net]

- 16. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (+)-exo-Brevicomin from D-Xylose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals